2-{[(Tert-butoxy)carbonyl]amino}-3-(pyridazin-4-yl)propanoic acid
Description
2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(Pyridazin-4-Yl)Propanoic Acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a pyridazine heterocycle. This compound serves as a critical building block in medicinal chemistry, particularly in peptide synthesis and drug discovery, due to its dual functional groups: the Boc group enhances solubility and stability during reactions, while the pyridazine ring contributes to π-π stacking and hydrogen-bonding interactions in target binding .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-4-5-13-14-7-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADFWYUYRKLANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyridazin-4-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyridazin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like DMAP.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyridazin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyridazin-4-yl)propanoic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site during synthesis. Upon removal of the Boc group, the free amino group can participate in various biochemical pathways, interacting with enzymes and receptors .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three classes of derivatives:
Heterocyclic Substitution Variants
Key Observations :
- Pyridazine vs. Pyrimidine/Pyridine : The pyridazine ring (two adjacent nitrogen atoms) enhances electron-deficient character compared to pyrimidine (two meta nitrogen atoms) or pyridine (one nitrogen), influencing binding affinity in enzyme inhibitors .
- Fluorine Substituents : The 2-fluoropyrimidine analog (CAS: 1289197-78-9) exhibits increased metabolic stability due to fluorine’s electronegativity, whereas the pyridazine variant may prioritize π-stacking in hydrophobic pockets .
Imidazole-Based Derivatives
Compounds such as 4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{34}) and 4-{[(4-{[(tert-butoxy)carbonyl]aminomethyl}phenyl)methylamino]carbonyl}-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{35}) from feature imidazole cores with Boc-protected side chains.
Comparison :
- Bioactivity : Imidazole derivatives often target histidine-recognizing enzymes (e.g., kinases), while pyridazine-based compounds are explored in central nervous system (CNS) drug design due to improved blood-brain barrier penetration .
- Synthetic Complexity : The imidazole analogs require multi-step functionalization, whereas the target compound’s linear structure simplifies solid-phase peptide synthesis .
Thiazolidinone and Pyrazole Derivatives
describes (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c), which incorporates a thioxothiazolidinone moiety.
Key Differences :
- Solubility: The thioxothiazolidinone group in 13c reduces aqueous solubility compared to the Boc-protected pyridazine compound, which benefits from the Boc group’s hydrophilicity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-Fluoropyrimidine Analog | Imidazole Derivative (5{34}) |
|---|---|---|---|
| LogP | ~1.5 (predicted) | 2.1 | 3.8 |
| Solubility | Moderate (Boc-enhanced) | Low (fluorine-induced hydrophobicity) | Low (bulky imidazole core) |
| Metabolic Stability | High (Boc protection) | Very High (fluorine substituent) | Moderate |
Sources : Predicted data based on structural analogs in .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyridazin-4-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 266.3 g/mol
- CAS Number : 33814-94-7
- MDL Number : MFCD06656857
Biological Activity Overview
The biological activities of this compound have been primarily studied for their antibacterial and antifungal properties. The compound exhibits selective activity against various strains of bacteria and fungi, making it a candidate for further pharmacological exploration.
Antibacterial Properties
Recent studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) for various bacterial strains are summarized in Table 1.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >125 |
The mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The results are presented in Table 2.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 31.2 |
| Aspergillus niger | 62.5 |
These findings suggest that the compound could be useful in treating fungal infections, especially those resistant to conventional therapies.
Case Studies and Research Findings
A notable study investigated the efficacy of this compound in disrupting biofilm formation in bacterial cultures. The results indicated a significant reduction in biofilm viability compared to control groups, with biofilm inhibition concentrations (MBICs) as follows:
Table 3: Biofilm Inhibition Concentrations
| Bacterial Strain | MBIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.216 |
| Enterococcus faecalis | 31.108 |
This demonstrates the potential of the compound as an antibiofilm agent, which is crucial for treating chronic infections associated with biofilms .
Toxicological Profile
While the compound exhibits promising biological activity, its safety profile must also be considered. Preliminary toxicological assessments indicate that it is not classified as harmful upon ingestion or inhalation; however, it may cause irritation upon skin contact . Further studies are required to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
